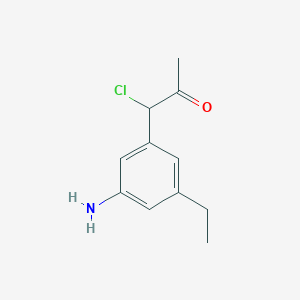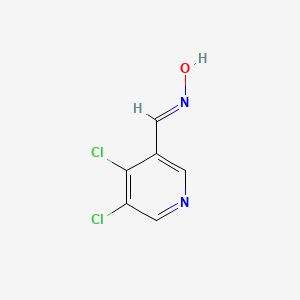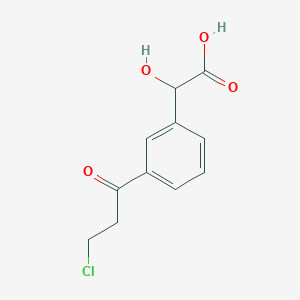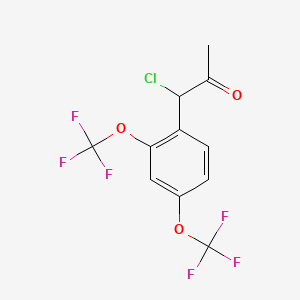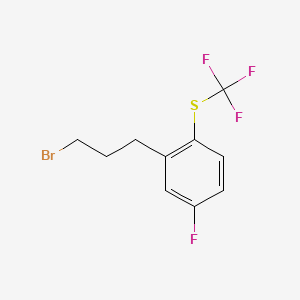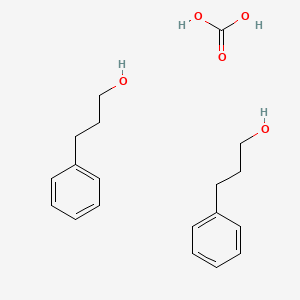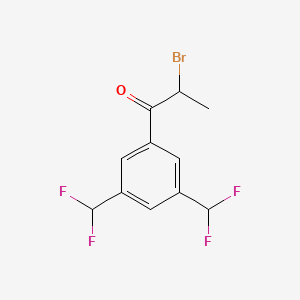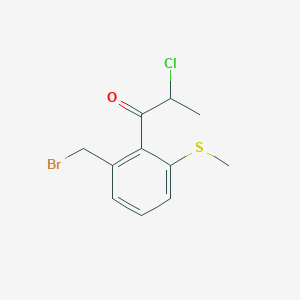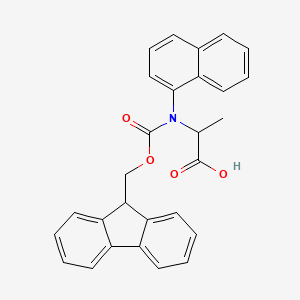
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(naphthalen-1-yl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Fmoc-1-Naphthylalanine is a derivative of the amino acid alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains a naphthyl group. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Fmoc-1-Naphthylalanine typically involves the protection of the amino group of 1-naphthylalanine with the Fmoc group. This can be achieved through the reaction of 1-naphthylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: In an industrial setting, the production of (S)-N-Fmoc-1-Naphthylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-N-Fmoc-1-Naphthylalanine can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The naphthyl group can be reduced to form dihydronaphthalene derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The Fmoc group can be removed using piperidine in dimethylformamide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Deprotected 1-naphthylalanine or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N-Fmoc-1-Naphthylalanine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptidomimetics. It serves as a building block in solid-phase peptide synthesis.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-N-Fmoc-1-Naphthylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The naphthyl group can interact with aromatic residues in proteins, influencing the folding and stability of the synthesized peptides.
Vergleich Mit ähnlichen Verbindungen
(S)-N-Fmoc-Phenylalanine: Similar structure but with a phenyl group instead of a naphthyl group.
(S)-N-Fmoc-Tyrosine: Contains a phenolic hydroxyl group in addition to the aromatic ring.
(S)-N-Fmoc-Tryptophan: Contains an indole ring, providing different electronic and steric properties.
Uniqueness: (S)-N-Fmoc-1-Naphthylalanine is unique due to the presence of the naphthyl group, which provides distinct aromatic interactions and steric effects compared to other aromatic amino acids. This uniqueness makes it valuable in the design of peptides with specific structural and functional properties.
Eigenschaften
Molekularformel |
C28H23NO4 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(naphthalen-1-yl)amino]propanoic acid |
InChI |
InChI=1S/C28H23NO4/c1-18(27(30)31)29(26-16-8-10-19-9-2-3-11-20(19)26)28(32)33-17-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h2-16,18,25H,17H2,1H3,(H,30,31) |
InChI-Schlüssel |
GBWLKBQIJHFDMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


